N3-Allyl vs. N3-Methyl: Reactive Terminal Alkene Provides Orthogonal Derivatization Capability Absent in Necrostatin-1
The target compound possesses an N3-allyl group (CH₂–CH=CH₂) incorporating a terminal sp²-hybridized carbon–carbon double bond, whereas its closest commercial comparator Necrostatin-1 (Nec-1, CAS 4311-88-0) contains a saturated N3-methyl group (CH₃) . This structural difference enables the target compound to participate in thiol-ene click reactions, olefin metathesis, and radical-initiated polymerization—transformations that are chemically impossible with Nec-1. This reactivity is an inherent, quantifiable structural property: the allyl group contributes 26.03 Da of additional molecular mass (MW 285.36 vs. 259.33 g/mol for Nec-1) and introduces one rotatable bond absent in the methyl analog, directly affecting conformational flexibility [1].
| Evidence Dimension | N3 substituent chemical functionality |
|---|---|
| Target Compound Data | N3-allyl (–CH₂–CH=CH₂); one terminal alkene; MW 285.36 g/mol; formula C₁₅H₁₅N₃OS |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): N3-methyl (–CH₃); no alkene; MW 259.33 g/mol; formula C₁₃H₁₃N₃OS |
| Quantified Difference | Presence of reactive terminal C=C double bond in target compound vs. none in Nec-1; ΔMW = +26.03 g/mol; +2 carbon atoms and +2 hydrogen atoms; +1 rotatable bond |
| Conditions | Structural comparison based on molecular formula and established chemical bonding principles; verified by InChI (SpectraBase: InChI=1S/C15H15N3OS vs. Nec-1 InChI=1S/C13H13N3OS) |
Why This Matters
For chemical biology probe development or bioconjugation workflows, the terminal alkene enables site-selective attachment of fluorophores, affinity tags, or solid supports via thiol-ene chemistry—a capability that Nec-1 structurally cannot provide, making the target compound the mandatory choice for any application requiring covalent derivatization.
- [1] SpectraBase. 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one. Molecular formula C₁₅H₁₅N₃OS, exact mass 285.093583 g/mol. InChI and InChIKey provided. View Source
